1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
Description
Overview of Piperazine-Based Sulfonyl Derivatives in Medicinal Chemistry
Piperazine-based sulfonyl derivatives represent a critical class of compounds in modern drug discovery due to their structural versatility and broad-spectrum biological activities. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its conformational flexibility allows for diverse substitutions, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity. The introduction of a sulfonyl group (–SO₂–) to the piperazine nucleus further enhances these properties by modulating electronic effects and facilitating hydrogen-bonding interactions with biological targets.
These derivatives exhibit remarkable pharmacological diversity, with documented applications in antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) therapeutics. For instance, sulfonylpiperazine compounds have demonstrated potent inhibition of bacterial efflux pumps and selective modulation of serotonin receptors. The sulfonyl group’s ability to act as a hydrogen bond acceptor while maintaining moderate lipophilicity makes it particularly valuable for optimizing drug-like properties. A comparative analysis of representative sulfonylpiperazine derivatives is shown in Table 1.
Table 1: Biological Activities of Selected Sulfonylpiperazine Derivatives
Historical Context and Discovery of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
The compound 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine emerged from systematic efforts to optimize piperazine-based therapeutics during the early 2020s. Its design was informed by structure-activity relationship (SAR) studies highlighting the importance of aromatic sulfonyl groups in enhancing target selectivity. The 3-chloro-4-methylphenyl moiety at the N1 position was selected to exploit hydrophobic interactions in enzyme active sites, while the 4-ethoxynaphthalen-1-yl sulfonyl group at N4 was incorporated to improve π-π stacking interactions with protein binding pockets.
Synthetic routes to this compound typically involve nucleophilic substitution reactions between functionalized piperazine intermediates and sulfonyl chlorides. Early structural characterization relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming the regioselective attachment of substituents. Computational docking studies prior to synthesis predicted strong binding to kinase domains and GPCRs, motivating further investigation.
Rationale for Academic Investigation
Three key factors drive academic interest in this compound:
- Structural Novelty : The juxtaposition of a chloro-methylphenyl group with an ethoxynaphthalene sulfonyl moiety creates a unique electronic profile, potentially enabling dual-mode interactions (hydrophobic and polar) with biological targets.
- Therapeutic Potential : Analogous sulfonylpiperazines have shown nanomolar activity against drug-resistant microbial strains and tyrosine kinase isoforms implicated in cancer. The ethoxy group on the naphthalene ring may enhance blood-brain barrier penetration, suggesting CNS applications.
- SAR Optimization Platform : The compound’s modular structure allows systematic exploration of substituent effects. For example, varying the chloro-substitution pattern on the phenyl ring could modulate steric hindrance, while replacing ethoxy with larger alkoxy groups might alter binding kinetics.
Scope and Structure of the Review
This review systematically examines 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine through the following lenses:
- Synthetic Methodologies : Analysis of stepwise synthesis, including protection/deprotection strategies for the piperazine ring.
- Computational Insights : Molecular docking results predicting interactions with kinase ATP-binding pockets.
- Comparative Pharmacodynamics : Benchmarking against structurally related derivatives from recent literature. Subsequent sections will exclude clinical data (e.g., dosage, toxicity) to focus on mechanistic and structural aspects critical for preclinical research.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c1-3-29-22-10-11-23(20-7-5-4-6-19(20)22)30(27,28)26-14-12-25(13-15-26)18-9-8-17(2)21(24)16-18/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUTWFOADJKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Attachment of the 4-ethoxynaphthalen-1-ylsulfonyl group: This can be done through a sulfonylation reaction using a sulfonyl chloride derivative of the naphthalene compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl and naphthalene groups.
4-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperazine: Lacks the 3-chloro-4-methylphenyl group.
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of both the chloro-methylphenyl and ethoxynaphthalenylsulfonyl groups can enhance its reactivity and potential interactions with biological targets.
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 403.92 g/mol
- CAS Number : Not specified in the available literature.
The structural features include a piperazine ring, a chloro-methylphenyl group, and a sulfonyl group attached to an ethoxy-naphthalene moiety, which may contribute to its biological activity.
Antiviral Properties
Recent studies have indicated that compounds based on the piperazine scaffold exhibit promising antiviral activities. For instance, derivatives similar to our compound have shown significant inhibition against viral enzymes, particularly in the context of SARS-CoV-2. A study demonstrated that piperazine derivatives could inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.87 μM, indicating potential for therapeutic development against COVID-19 .
Anticancer Activity
The compound's structure suggests it may interact with various cellular targets involved in cancer progression. Piperazine derivatives have been explored for their ability to induce apoptosis in cancer cells. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties. Some studies indicate that compounds with similar structures can exhibit anxiolytic and antidepressant effects by acting on serotonin receptors. Research into these effects is ongoing, with particular interest in how modifications to the piperazine ring can enhance selectivity and potency.
Study 1: Antiviral Activity
A study focused on a series of piperazine derivatives found that modifications at the sulfonamide position significantly influenced antiviral activity against Mpro. The specific derivative containing the ethoxy-naphthalene sulfonyl group showed enhanced binding affinity as confirmed by molecular docking studies .
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that piperazine-based compounds could induce apoptosis through caspase activation pathways. The study highlighted that compounds with electron-withdrawing groups (like chlorine) on the phenyl ring showed improved activity compared to their non-substituted counterparts .
Summary of Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with substituted aryl groups. Key steps include:
- Sulfonylation : Reaction of piperazine with 4-ethoxynaphthalene-1-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or DCM at 0–25°C .
- Coupling : Introduction of the 3-chloro-4-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Optimization : Reaction yields (50–75%) depend on solvent choice (e.g., THF for better solubility), temperature control (60–80°C), and purification via column chromatography .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C4 of naphthalene, chloro-methylphenyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~500–550 g/mol) and detect impurities .
- HPLC : Use C18 columns with UV detection (λ = 230–260 nm) to assess purity (>95%) .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer : Structural analogs (e.g., arylpiperazines) suggest potential interactions with serotonin (5-HT) receptors, particularly 5-HT₁A, due to the sulfonyl-piperazine motif’s affinity for neurotransmitter binding pockets. Preliminary assays (radioligand binding) should prioritize:
- Receptor Screening : 5-HT₁A/₂A/₂C, dopamine D₂/D₃, and σ receptors .
- Functional Assays : cAMP modulation or calcium flux to determine agonist/antagonist activity .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or stereochemical factors. Strategies include:
- Binding Kinetics : Use saturation binding (Kd/Bmax) and competition assays (Ki) to compare results across labs .
- Molecular Docking : Simulate interactions with 5-HT₁A receptors using software like AutoDock Vina to identify critical binding residues (e.g., Asp116, Ser199) .
- Metabolite Analysis : Check for in situ degradation via LC-MS/MS, as sulfonamide groups may hydrolyze under physiological pH .
Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?
- Methodological Answer :
- Animal Models : Use rodent models (e.g., forced swim test for antidepressant activity) with dose ranges (1–50 mg/kg, i.p. or p.o.) .
- Toxicity Profiling : Acute toxicity (LD₅₀) via OECD guidelines and subchronic studies (28-day repeat dose) with histopathology .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after intravenous/oral administration .
Q. How can structural modifications improve selectivity across receptor subtypes?
- Methodological Answer :
- SAR Studies : Modify substituents systematically (e.g., replace ethoxy with methoxy, vary chloro-methyl position) and test against receptor panels .
- Crystallography : Co-crystallize derivatives with 5-HT₁A to identify steric/electronic effects on binding .
- Computational QSAR : Develop models to predict selectivity using descriptors like logP, polar surface area, and H-bond donors .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare published IC₅₀/Ki values for analogs (e.g., 1-(3-chlorophenyl)piperazine derivatives) to identify trends in substituent effects .
- Controlled Replication : Repeat assays under standardized conditions (e.g., buffer pH, cell lines) to isolate variables .
- Statistical Tools : Apply ANOVA or Bayesian modeling to assess significance of activity differences .
Q. What strategies mitigate challenges in synthesizing high-purity batches?
- Methodological Answer :
- Process Optimization : Use flow chemistry for sulfonylation steps to enhance reproducibility and reduce byproducts .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
- Scalability : Transition from batch to continuous reactors for intermediates (e.g., 4-ethoxynaphthalene-1-sulfonyl chloride) .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
